5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol
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Overview
Description
5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and benzene rings, each substituted with hydroxyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol typically involves multi-step organic reactions. The process begins with the preparation of anthracene derivatives, followed by the introduction of hydroxyl groups through electrophilic aromatic substitution reactions. The final step involves coupling the anthracene derivative with a benzene ring substituted with hydroxyl groups under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods such as chromatography and crystallization. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups play a crucial role in these interactions, facilitating the compound’s binding to specific proteins and enzymes, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,4-diol
- 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,2-diol
- 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol
Uniqueness
The unique structural arrangement of 5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol, particularly the positioning of hydroxyl groups, distinguishes it from similar compounds
Properties
CAS No. |
920274-86-8 |
---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;ethanol |
InChI |
InChI=1S/C26H18O4.C2H6O/c27-17-9-15(10-18(28)13-17)25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)16-11-19(29)14-20(30)12-16;1-2-3/h1-14,27-30H;3H,2H2,1H3 |
InChI Key |
XZODBIFXLPSLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O |
Origin of Product |
United States |
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